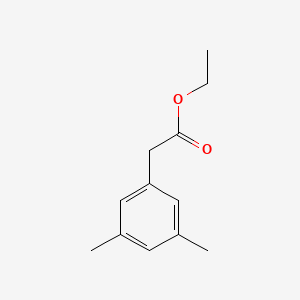

Ethyl 3,5-dimethylphenylacetate

概要

説明

Ethyl 3,5-dimethylphenylacetate is an organic compound with the chemical formula C12H16O2. It is a colorless or yellowish liquid with an aromatic odor. This compound is widely used in various industries and laboratories due to its versatility and effectiveness as a chemical intermediate .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dimethylphenylacetate is typically synthesized through the esterification of 3,5-dimethylphenylacetic acid with ethanol. This reaction is generally carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to facilitate the formation of the ester, which is subsequently isolated and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

化学反応の分析

Types of Reactions: Ethyl 3,5-dimethylphenylacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products:

Oxidation: 3,5-dimethylphenylacetic acid.

Reduction: 3,5-dimethylphenylethanol.

Substitution: Various substituted phenylacetates depending on the nucleophile used.

科学的研究の応用

Applications Overview

-

Pharmaceuticals

- Ethyl 3,5-dimethylphenylacetate is utilized in drug design and development due to its structural properties that can influence biological activity. Its derivatives are studied for potential therapeutic effects in various diseases.

-

Fragrance Industry

- The compound is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant aroma. Its stability and volatility make it suitable for incorporation into various formulations.

-

Chemical Synthesis

- It serves as an intermediate in the synthesis of other chemical compounds, particularly in the production of agrochemicals and fine chemicals.

Pharmaceutical Research

This compound has been explored in structure-activity relationship (SAR) studies to understand its pharmacological properties better. For instance, modifications to the ethyl acetate group can enhance its efficacy as a drug candidate by improving solubility or bioavailability .

Case Study: Drug Design

A study focused on the modification of ethyl esters revealed that substituents on the aromatic ring significantly affect the compound's interaction with target proteins. This insight has led to the development of more potent analogs for treating conditions such as cancer and inflammation .

Fragrance Applications

In the fragrance industry, this compound is valued for its sweet and fruity notes, contributing to the complexity of scent profiles in perfumes. Its use is governed by regulatory standards ensuring safety and stability in consumer products.

Data Table: Fragrance Composition

| Component | Concentration (%) | Notes |

|---|---|---|

| This compound | 10-15 | Base note in floral blends |

| Other Fragrance Compounds | 85-90 | Various aroma profiles |

Chemical Synthesis

The compound is also significant in synthetic organic chemistry. It acts as a precursor for synthesizing various pharmaceuticals and agrochemicals.

Synthesis Pathway Example

The synthesis of related compounds often involves the use of this compound as a starting material due to its reactivity under specific conditions (e.g., esterification reactions).

Safety and Regulatory Information

According to safety data sheets, this compound is not classified as hazardous under OSHA regulations . However, standard safety precautions should be observed when handling this chemical.

作用機序

The mechanism of action of ethyl 3,5-dimethylphenylacetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

- Ethyl 2-(3,5-dimethylphenyl)acetate

- 3,5-dimethylphenylacetic acid ethyl ester

- Benzeneacetic acid, 3,5-dimethyl-, ethyl ester

Comparison: Ethyl 3,5-dimethylphenylacetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility in organic solvents and a more pronounced aromatic odor, making it particularly useful in the fragrance and flavor industries .

生物活性

Ethyl 3,5-dimethylphenylacetate is an aromatic ester that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a phenyl group substituted with two methyl groups at the 3 and 5 positions, along with an acetate functional group. This structure contributes to its characteristic sweet, floral odor, making it valuable in the fragrance and flavor industries.

Synthesis

The synthesis of this compound typically involves the esterification of 3,5-dimethylphenol with acetic acid or acetic anhydride. A catalyst such as sulfuric acid or hydrochloric acid is generally used under reflux conditions to ensure complete conversion. In industrial applications, continuous flow reactors and solid acid catalysts like ion-exchange resins may enhance efficiency.

General Overview

While specific biological activity data on this compound is limited, esters like this compound are generally known for their low toxicity and potential applications in various biological systems. The following sections summarize key areas of research related to its biological activity.

Antimicrobial Properties

Research indicates that certain aromatic esters can exhibit antimicrobial properties. Although direct studies on this compound are sparse, its structural relatives have shown efficacy against various pathogens. For instance, related compounds have been evaluated for their ability to inhibit bacterial growth and fungal infections .

Sensory Responses

Esters are often involved in flavoring and fragrance applications due to their sensory properties. This compound's sweet odor may influence human sensory responses, making it a candidate for further investigation in sensory biology.

Study on Flavor Compounds

A study published in the Journal of Organic Chemistry examined the flavor profiles of various esters, including those structurally related to this compound. The research highlighted the importance of these compounds in food science and their potential roles in enhancing flavor perception .

Evaluation of Plant Extracts

In another study evaluating Punica granatum (pomegranate) fruit extracts, this compound was identified as a minor component (2.34% by weight) among other bioactive compounds. This suggests that it may contribute to the overall biological activity of the extract, particularly in terms of antioxidant or antimicrobial effects .

Applications

This compound finds applications across several industries:

- Fragrance Industry : Used for its pleasant aroma.

- Food Industry : Potential flavoring agent.

- Pharmaceuticals : Investigated for possible antimicrobial properties.

特性

IUPAC Name |

ethyl 2-(3,5-dimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLFZLKBBSUQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427367 | |

| Record name | Ethyl 3,5-dimethylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105337-18-6 | |

| Record name | Ethyl 3,5-dimethylphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。